Isoflurane - 26675-46-7

Isoflurane

Catalog Number: EVT-272184
CAS Number: 26675-46-7
Molecular Formula: C3H2ClF5O
Molecular Weight: 184.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isoflurane is an organofluorine compound. It has a role as an inhalation anaesthetic. It is functionally related to a methoxyethane.
A stable, non-explosive inhalation anesthetic, relatively free from significant side effects.
Isoflurane is a General Anesthetic. The physiologic effect of isoflurane is by means of General Anesthesia.
Isoflurane is a commonly used inhalational anesthetic and has an excellent safety record. Isoflurane has been linked to rare instances of severe acute liver injury resembling halothane induced liver injury in small case series and individual case reports.
Isoflurane is a fluorinated ether with general anesthetic and muscle relaxant activities. Although the exact mechanism of action has not been established, inhaled isoflurane, appears to act on the lipid matrix of the neuronal cell membrane, which results in disruption of neuronal transmission. This agent enhances the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby increasing the activity of the inhibitory neurotransmitter on synaptic transmission. Isoflurane may also both inhibit glutamatergic excitatory transmission by increasing glutamate re-uptake, and potentiate glycine receptor activity, which decreases motor function. In addition, isoflurane may alter certain pro- and anti-inflammatory cytokines, including interleukin-6 and -10 (IL-6, IL-10), possibly through the activation of the nuclear factor kappa B (NF-KB) pathway, which may affect immune responses during surgery.
Isoflurane is only found in individuals that have used or taken this drug. It is a stable, non-explosive inhalation anesthetic, relatively free from significant side effects. [PubChem]Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Isoflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. Also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Isoflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor.
Future Directions
  • Neuroprotection and neurotoxicity: While Isoflurane can exert neuroprotective effects under certain conditions [, , , ], it may also contribute to neurotoxicity, particularly in developing brains. [, ] More research is needed to understand the factors that determine its beneficial or detrimental effects on the nervous system.
Overview

Isoflurane is a widely used volatile anesthetic, primarily employed in general anesthesia for surgical procedures. It is known for its rapid induction and recovery characteristics, making it a preferred choice in various medical settings. Isoflurane is chemically classified as a halogenated ether, specifically 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, with the molecular formula C3H2ClF5OC_3H_2ClF_5O and a molecular weight of approximately 184.5 g/mol .

Synthesis Analysis

Methods

Isoflurane can be synthesized through several methods, with one prominent approach involving the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether. This process is followed by a reduction step using ultraviolet light in the presence of isopropanol. The synthesis typically yields over 80% of isoflurane .

Technical Details

  1. Chlorination: The chlorination reaction is conducted under controlled conditions where chlorine gas is bubbled through the ether at low temperatures, ensuring that about 60% of the starting material is consumed before termination .
  2. Reduction: The unpurified reaction mixture undergoes ultraviolet irradiation to facilitate reduction, during which nitrogen gas is introduced to maintain an inert atmosphere .
  3. Distillation: Isoflurane is isolated from the reaction mixture through a combination of azetropic and extractive distillation techniques .
Molecular Structure Analysis

Isoflurane's molecular structure features a central carbon atom bonded to various halogen atoms and an ether group. The structure can be represented as follows:

  • Chemical Structure:
    CF3 CHCl O CF2H\text{CF}_3\text{ CHCl O CF}_2\text{H}

Data

  • Molecular Formula: C3H2ClF5OC_3H_2ClF_5O
  • Molecular Weight: 184.5 g/mol
  • Boiling Point: Approximately 48.5 °C .
Chemical Reactions Analysis

Isoflurane participates in various chemical reactions typical of halogenated compounds. Notably, it can undergo hydrolysis and photolysis under specific conditions.

Reactions

  1. Hydrolysis: Isoflurane can react with water, leading to the formation of hydrolyzed products.
  2. Photolysis: Exposure to ultraviolet light can induce breakdown reactions, potentially altering its anesthetic properties and producing by-products .
Mechanism of Action

Isoflurane acts primarily on the central nervous system as an anesthetic agent. Its mechanism involves modulation of neurotransmitter systems and ion channels.

Process

  • Isoflurane enhances inhibitory neurotransmission by increasing the activity of gamma-aminobutyric acid receptors and inhibiting excitatory pathways.
  • This results in decreased neuronal excitability and leads to the characteristic effects of general anesthesia, such as loss of consciousness and analgesia .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Colorless liquid at room temperature.
  • Odor: Sweet-smelling.
  • Density: Approximately 1.46 g/cm³.

Chemical Properties

  • Solubility: Isoflurane is poorly soluble in water but highly soluble in organic solvents.
  • Stability: It is stable under normal conditions but can decompose when exposed to strong bases or acids.

Relevant data includes:

  • Flash Point: Approximately 55 °C.
  • Minimum Alveolar Concentration (MAC): Varies with age; typically around 1.15% for adults .
Applications

Isoflurane is primarily utilized in clinical settings as a general anesthetic during surgeries due to its favorable pharmacokinetics and safety profile.

Scientific Uses

  1. Anesthesia: Commonly used for induction and maintenance of general anesthesia in various surgical procedures.
  2. Research: Isoflurane has been studied for its effects on neuronal activity and cellular mechanisms involved in anesthesia .
  3. Experimental Studies: Variants like azi-isoflurane are being developed for research into specific molecular targets and binding sites related to anesthesia .
Molecular Mechanisms of Anesthetic Action

Modulation of Neurotransmitter-Gated Ion Channels

GABAA Receptor Allosteric Potentiation Dynamics

Isoflurane enhances inhibitory neurotransmission primarily through positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. These pentameric ligand-gated chloride channels typically comprise α, β, and γ subunits, with isoflurane binding at interfacial sites—particularly between transmembrane domains of α and β subunits. This binding stabilizes the open-channel conformation, prolonging chloride influx and neuronal hyperpolarization. Crucially, isoflurane potentiates both synaptic (phasic) and extrasynaptic (tonic) GABAA receptor subtypes, with significant effects on receptors containing β23 subunits. Electrophysiological studies reveal that isoflurane (0.3–0.5 mM) increases GABA-elicited currents by 200–400% in wild-type α5β3γ2L receptors. Even in β3(N265M) mutant receptors—which exhibit complete resistance to intravenous anesthetics like etomidate—isoflurane retains ~50% potentiation efficacy (1.5–2 fold enhancement) [2]. This persistence indicates involvement of additional subunit interactions beyond β3 domains. The anesthetic also directly activates GABAA receptors in the absence of GABA, though this effect is attenuated in β3(N265M) mutants [2] [7].

Table 1: Isoflurane Effects on GABAA Receptor Subtypes

Receptor CompositionGABA PotentiationDirect ActivationSensitivity to β3(N265M) Mutation
α5β3γ2L (WT)200–400% increaseModerate (11–159 pA at 320 μM)Baseline
α5β3(N265M)γ2L150–200% increaseLow (0–15 pA at 320 μM)50% reduction in potentiation
α1β2γ2250–300% increaseNot reportedMinimal effect on immobilization

NMDA Receptor Inhibition Pathways

Isoflurane suppresses excitatory neurotransmission by antagonizing N-methyl-D-aspartate (NMDA) receptors, glutamate-gated cation channels critical for synaptic plasticity. Unlike its GABAergic potentiation, isoflurane inhibits NMDA receptors through competitive antagonism at the glycine co-agonist binding site on NR1 subunits. Molecular modeling and electrophysiology demonstrate that isoflurane competes with glycine at the NR1(F639) residue, with inhibition inversely proportional to glycine concentration. At saturating glycine levels (10 μM), isoflurane inhibition is minimal, while reducing glycine to 0.3 μM increases inhibition by 300% [9]. This competitive mechanism is distinct from non-competitive channel blockers like MK-801. In spinal cord circuits, isoflurane’s NMDA antagonism contributes significantly to immobility: Intrathecal picrotoxin (GABAA antagonist) increases isoflurane minimum alveolar concentration (MAC) by 16%, revealing compensatory NMDA inhibition. Subsequent MK-801 administration reduces isoflurane MAC less in picrotoxin-treated rats (0.47% atm) than controls (0.72% atm), confirming greater NMDA receptor occupancy by isoflurane when GABAA transmission is impaired [3].

Glycinergic Synaptic Transmission Modulation

While less extensively studied than GABAergic and glutamatergic systems, isoflurane modulates glycine receptors—particularly in spinal and brainstem circuits governing motor reflexes and nociception. Glycine receptors share structural homology with GABAA receptors, forming chloride-permeable pentamers. Isoflurane potentiates glycine currents at clinical concentrations (0.5–1 MAC), enhancing inhibitory postsynaptic potentials. This action complements GABAA potentiation in spinal cord networks, contributing to the suppression of noxious-evoked movement. Though specific binding sites remain less defined than GABAA receptors, mutagenesis studies suggest interfacial pockets between α-subunit transmembrane domains mediate potentiation [1] [7].

Intracellular Signaling Interference Mechanisms

Calcium ATPase Dysregulation in Sarcoplasmic Reticulum

Isoflurane disrupts intracellular Ca²⁺ homeostasis by differentially targeting sarcoplasmic/endoplasmic reticulum (SR/ER) Ca²⁺ handling proteins. In skeletal muscle SR membranes, isoflurane (0.0026–0.078 MAC equivalents) dramatically lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR) via ryanodine receptor 1 (RyR1) channels. This sensitization occurs at concentrations far below those affecting Ca²⁺-ATPase (SERCA), promoting premature Ca²⁺ leakage. At higher concentrations (0.06–2.3 MAC), isoflurane stimulates SERCA-dependent Ca²⁺ uptake—halothane and enflurane exhibit maximal SERCA stimulation at 1 MAC, whereas isoflurane shows dose-dependent increases [10]. This dual effect creates a paradoxical state: enhanced Ca²⁺ loading capacity coexists with facilitated release through RyR1 channels. In neurons expressing malignant hyperthermia (MH)-susceptible RyR1 mutants (e.g., T4826I), isoflurane causes exaggerated ER Ca²⁺ depletion and impaired presynaptic vesicle exocytosis compared to wild-type neurons [4].

Table 2: Isoflurane Effects on Sarcoplasmic Reticulum Ca²⁺ Regulation

TargetConcentration RangeEffectFunctional Consequence
RyR1 Ca²⁺ release channel0.0026–0.078 MAC50–70% reduction in CICR thresholdPremature Ca²⁺ release, reduced SR Ca²⁺ load
SERCA Ca²⁺-ATPase0.06–2.3 MAC20–40% stimulation of uptake rateIncreased SR Ca²⁺ storage capacity
MH-mutant RyR1 (T4826I)1 MAC>80% depletion of ER Ca²⁺ storesPresynaptic vesicle exocytosis failure

Mitochondrial ATP Synthase Binding Interactions

Isoflurane directly inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key electron transport chain component governing ATP synthesis. Polarographic measurements in isolated brain mitochondria show isoflurane dose-dependently suppresses oxygen consumption, with greater potency in complex I-deficient Ndufs4(KO) mitochondria (IC50 = 0.16 mM) versus wild-type (IC50 = 0.31 mM) [5]. This inhibition reduces ATP production, particularly under high-energy demand conditions like synaptic vesicle recycling. Hippocampal slices from Ndufs4(KO) mice exhibit hypersensitivity to isoflurane-induced synaptic depression following high-frequency stimulation. When glycolysis is blocked (forcing reliance on mitochondrial ATP), 0.7 mM isoflurane eliminates synaptic output in both wild-type and mutant slices [5]. The energetic crisis manifests as failure of vesicle endocytosis and depleted synaptic vesicle pools. A compensatory adenosine-mediated suppression occurs via A1 receptor activation, partially reversed by antagonists like DPCPX [5].

Lipid Membrane Fluidity Alterations

Isoflurane significantly increases membrane fluidity at clinical concentrations (1–5 mM) across diverse lipid systems. Fluorescence anisotropy studies using probes (DPH-PC, Nile Red, TMA-DPH) demonstrate reduced anisotropy values in:

  • Erythrocyte ghosts (20–30% decrease at 1 mM)
  • Brain-mimetic 5-lipid mixtures (15–25% decrease at 1 mM)
  • POPC/cholesterol membranes (10–20% decrease at 1 mM)
  • Pure DPPC bilayers (30–40% decrease at 1 mM) [6]

Notably, 1 mM isoflurane fluidizes erythrocyte membranes more effectively than 52.2 mM ethanol. Dipyrene-PC excimer/monomer ratios increase immediately after isoflurane exposure, indicating enhanced lateral diffusion of phospholipids. The effect is most pronounced in highly ordered domains rich in saturated lipids, suggesting preferential disruption of lipid rafts. This fluidization alters embedded protein function—including ion channels and receptors—independent of specific ligand-binding interactions [6].

Table 3: Membrane Systems Affected by Isoflurane-Induced Fluidization

Membrane SystemProbe UsedAnisotropy Reduction at 1 mM IsofluraneKey Observation
Erythrocyte ghostsDPH-PC28 ± 3%Greater effect than 52.2 mM ethanol
Brain lipid mixtureNile Red22 ± 4%Comparable to sevoflurane
POPC/Cholesterol (2:1)TMA-DPH18 ± 2%Cholesterol attenuates fluidization
DPPC gel-phaseDipyrene-PC35 ± 5%E/M ratio increase indicates rapid lipid diffusion

Compounds Mentioned

  • Isoflurane
  • γ-aminobutyric acid (GABA)
  • N-methyl-D-aspartate (NMDA)
  • Glycine
  • Ryanodine receptor 1 (RyR1)
  • Ca²⁺-ATPase (SERCA)
  • NADH:ubiquinone oxidoreductase (Complex I)
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
  • Dipalmitoylphosphatidylcholine (DPPC)
  • 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH)
  • Dipyrenylphosphatidylcholine (Dipyrene-PC)

Properties

CAS Number

26675-46-7

Product Name

Isoflurane

IUPAC Name

2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane

Molecular Formula

C3H2ClF5O

Molecular Weight

184.49 g/mol

InChI

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H

InChI Key

PIWKPBJCKXDKJR-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(OC(F)F)Cl

Solubility

In water, 4.47X10+3 mg/L at 37 °C
Easily miscible with organic liquids including fats and oils
3.56e+00 g/L
Solubility in water: poo

Synonyms

Isoflurane; HSDB 8057; HSDB-8057; HSDB8057; Forane; Terrell;

Canonical SMILES

C(C(F)(F)F)(OC(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.